Cas no 2228810-96-4 (3-(2,3-dihydro-1H-inden-5-yl)-2,2-difluoropropan-1-amine)

3-(2,3-Dihydro-1H-inden-5-yl)-2,2-difluoropropan-1-amine is a fluorinated amine derivative featuring a dihydroindene core, which contributes to its unique structural and electronic properties. The presence of difluoromethyl groups enhances its metabolic stability and lipophilicity, making it a valuable intermediate in medicinal chemistry and pharmaceutical research. This compound is particularly useful in the development of bioactive molecules due to its ability to modulate pharmacokinetic profiles. Its rigid indene scaffold allows for precise spatial orientation, facilitating targeted interactions in drug design. The amine functionality provides a versatile handle for further derivatization, enabling the synthesis of diverse analogs for structure-activity relationship studies.
3-(2,3-dihydro-1H-inden-5-yl)-2,2-difluoropropan-1-amine structure
2228810-96-4 structure
Product name:3-(2,3-dihydro-1H-inden-5-yl)-2,2-difluoropropan-1-amine
CAS No:2228810-96-4
MF:C12H15F2N
Molecular Weight:211.25101017952
CID:6255608
PubChem ID:165852077

3-(2,3-dihydro-1H-inden-5-yl)-2,2-difluoropropan-1-amine 化学的及び物理的性質

名前と識別子

    • 3-(2,3-dihydro-1H-inden-5-yl)-2,2-difluoropropan-1-amine
    • EN300-1955637
    • 2228810-96-4
    • インチ: 1S/C12H15F2N/c13-12(14,8-15)7-9-4-5-10-2-1-3-11(10)6-9/h4-6H,1-3,7-8,15H2
    • InChIKey: DCNQTGHWIKSDPO-UHFFFAOYSA-N
    • SMILES: FC(CN)(CC1C=CC2CCCC=2C=1)F

計算された属性

  • 精确分子量: 211.11725581g/mol
  • 同位素质量: 211.11725581g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 218
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 26Ų
  • XLogP3: 2.7

3-(2,3-dihydro-1H-inden-5-yl)-2,2-difluoropropan-1-amine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1955637-0.05g
3-(2,3-dihydro-1H-inden-5-yl)-2,2-difluoropropan-1-amine
2228810-96-4
0.05g
$1320.0 2023-09-17
Enamine
EN300-1955637-0.25g
3-(2,3-dihydro-1H-inden-5-yl)-2,2-difluoropropan-1-amine
2228810-96-4
0.25g
$1447.0 2023-09-17
Enamine
EN300-1955637-2.5g
3-(2,3-dihydro-1H-inden-5-yl)-2,2-difluoropropan-1-amine
2228810-96-4
2.5g
$3080.0 2023-09-17
Enamine
EN300-1955637-10g
3-(2,3-dihydro-1H-inden-5-yl)-2,2-difluoropropan-1-amine
2228810-96-4
10g
$6758.0 2023-09-17
Enamine
EN300-1955637-5g
3-(2,3-dihydro-1H-inden-5-yl)-2,2-difluoropropan-1-amine
2228810-96-4
5g
$4557.0 2023-09-17
Enamine
EN300-1955637-10.0g
3-(2,3-dihydro-1H-inden-5-yl)-2,2-difluoropropan-1-amine
2228810-96-4
10g
$6758.0 2023-05-27
Enamine
EN300-1955637-1.0g
3-(2,3-dihydro-1H-inden-5-yl)-2,2-difluoropropan-1-amine
2228810-96-4
1g
$1572.0 2023-05-27
Enamine
EN300-1955637-1g
3-(2,3-dihydro-1H-inden-5-yl)-2,2-difluoropropan-1-amine
2228810-96-4
1g
$1572.0 2023-09-17
Enamine
EN300-1955637-0.1g
3-(2,3-dihydro-1H-inden-5-yl)-2,2-difluoropropan-1-amine
2228810-96-4
0.1g
$1384.0 2023-09-17
Enamine
EN300-1955637-5.0g
3-(2,3-dihydro-1H-inden-5-yl)-2,2-difluoropropan-1-amine
2228810-96-4
5g
$4557.0 2023-05-27

3-(2,3-dihydro-1H-inden-5-yl)-2,2-difluoropropan-1-amine 関連文献

3-(2,3-dihydro-1H-inden-5-yl)-2,2-difluoropropan-1-amineに関する追加情報

3-(2,3-Dihydro-1H-inden-5-yl)-2,2-difluoropropan-1-amine

The compound with CAS No 2228810-96-4, known as 3-(2,3-dihydro-1H-inden-5-yl)-2,2-difluoropropan-1-amine, is a highly specialized organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its unique structure, which combines a dihydroindenyl group with a difluorinated propaneamine backbone. The dihydroindenyl moiety contributes to the compound's aromaticity and stability, while the difluoropropaneamine group introduces electronic and steric effects that are crucial for its functional properties.

Recent studies have highlighted the potential of 3-(2,3-dihydro-1H-inden-5-yl)-2,2-difluoropropan-1-amine in drug discovery and development. Researchers have explored its role as a building block in the synthesis of bioactive molecules, particularly in the context of kinase inhibitors and GPCR modulators. The compound's ability to form stable interactions with biological targets makes it a valuable tool in the design of novel therapeutic agents.

In terms of synthesis, the compound can be prepared through a variety of methods, including nucleophilic substitution and coupling reactions. The choice of synthetic pathway depends on the availability of starting materials and the desired scale of production. Recent advancements in catalytic asymmetric synthesis have enabled the preparation of enantiomerically pure versions of this compound, which are essential for studying its stereochemical properties in biological systems.

The physical properties of 3-(2,3-dihydro-1H-inden-5-yl)-2,2-difluoropropan-1-amine are well-documented. It has a melting point of approximately 150°C and is soluble in common organic solvents such as dichloromethane and ethyl acetate. Its fluorescence properties under UV light have also been investigated, making it a candidate for applications in sensing and imaging technologies.

One of the most promising areas of research involving this compound is its application in nanotechnology. Scientists have explored its use as a ligand in metalloorganic frameworks (MOFs) and coordination polymers. The dihydroindenyl group's ability to coordinate with metal ions has been leveraged to create highly porous materials with potential applications in gas storage and catalysis.

Furthermore, computational studies have provided insights into the electronic structure and reactivity of 3-(2,3-dihydro-1H-inden-5-yl)-2,2-difluoropropan-1-amines. Density functional theory (DFT) calculations have revealed that the compound exhibits significant electron-withdrawing effects due to the fluorine atoms on the propaneamine backbone. These effects influence its reactivity in both organic and biochemical environments.

In conclusion, 3-(2,3-dihydro-1H-inden-5-yll)-2,2-difluoropropanamime (CAS No 2288810964) is a versatile compound with a wide range of applications across multiple disciplines. Its unique structure, combined with recent advancements in synthetic methodologies and computational modeling, positions it as a key player in future innovations within medicinal chemistry and materials science.

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